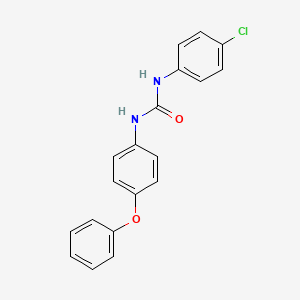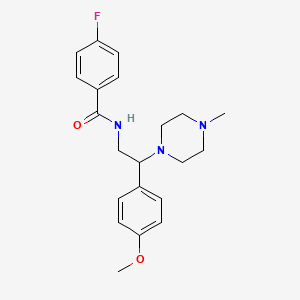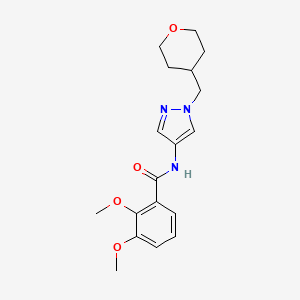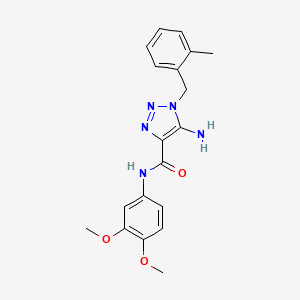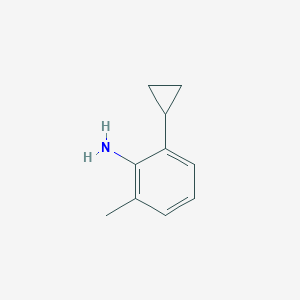![molecular formula C15H21N B2895541 [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287279-91-6](/img/structure/B2895541.png)
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IBPM is a bicyclic amine that contains a unique pentane ring structure, which makes it an interesting compound for drug development.
Wirkmechanismus
The exact mechanism of action of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can help to alleviate symptoms of Parkinson's disease and depression.
Biochemical and Physiological Effects:
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have several biochemical and physiological effects. In animal studies, it has been found to increase dopamine levels in the brain and improve motor function in rats with Parkinson's disease. It has also been shown to have antidepressant effects in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its unique chemical structure, which makes it an interesting compound for drug development. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of more potent and selective dopamine receptor agonists based on the structure of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Another area of interest is the investigation of its potential applications in the treatment of other neurological disorders, such as schizophrenia and addiction.
In conclusion, [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound with potential applications in medicinal chemistry. Its unique chemical structure and potential therapeutic effects make it an interesting compound for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic effects.
Synthesemethoden
The synthesis of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine was first reported by researchers at the University of Michigan in 2014. The synthesis involves a multi-step process that starts with the reaction of 3-bromocyclobutanone with 2-methyl-2-propanol to form a bicyclic intermediate. This intermediate is then reacted with ammonia to form [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Wissenschaftliche Forschungsanwendungen
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential applications in medicinal chemistry. Specifically, it has been investigated as a potential drug candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYJQELMSDHHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


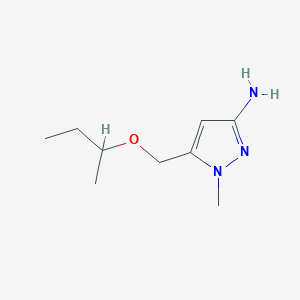
![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)
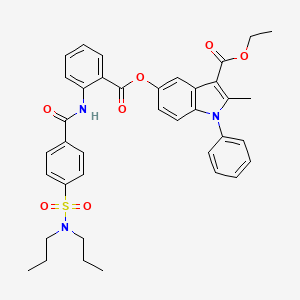

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)
